Tert-butyl N-[(3-hydroxy-1-imino-1-oxothietan-3-yl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(3-hydroxy-1-imino-1-oxothietan-3-yl)methyl]carbamate is a chemical compound with the molecular formula C9H18N2O4S It is characterized by the presence of a thietan ring, a carbamate group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-hydroxy-1-imino-1-oxothietan-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable thietan derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3-hydroxy-1-imino-1-oxothietan-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or thietan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Tert-butyl N-[(3-hydroxy-1-imino-1-oxothietan-3-yl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-hydroxy-1-imino-1-oxothietan-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The thietan ring and carbamate group play crucial roles in these interactions, potentially leading to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(3-hydroxypropyl)carbamate: Similar structure but lacks the thietan ring.
Tert-butyl N-(2-hydroxyethyl)carbamate: Another related compound with a different side chain.
Uniqueness
Tert-butyl N-[(3-hydroxy-1-imino-1-oxothietan-3-yl)methyl]carbamate is unique due to the presence of the thietan ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[(3-hydroxy-1-imino-1-oxothietan-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S/c1-8(2,3)15-7(12)11-4-9(13)5-16(10,14)6-9/h10,13H,4-6H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSBWFPKORXJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CS(=N)(=O)C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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